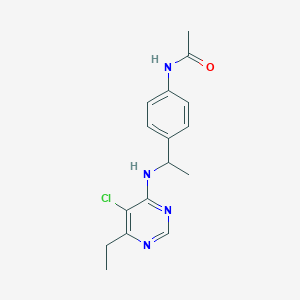
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl group, which is linked to an acetamide moiety through a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ethylamine under controlled conditions.
Substitution Reaction: The synthesized pyrimidine derivative undergoes a substitution reaction with 4-bromoacetophenone to introduce the phenyl ring.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the acetamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced acetamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity comparable to paracetamol.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with notable analgesic properties.
Uniqueness
N-(4-(1-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethyl)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
921604-26-4 |
|---|---|
Fórmula molecular |
C16H19ClN4O |
Peso molecular |
318.80 g/mol |
Nombre IUPAC |
N-[4-[1-[(5-chloro-6-ethylpyrimidin-4-yl)amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-14-15(17)16(19-9-18-14)20-10(2)12-5-7-13(8-6-12)21-11(3)22/h5-10H,4H2,1-3H3,(H,21,22)(H,18,19,20) |
Clave InChI |
FPYPOEDSOVMSEA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)NC(C)C2=CC=C(C=C2)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

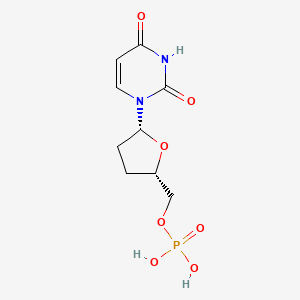
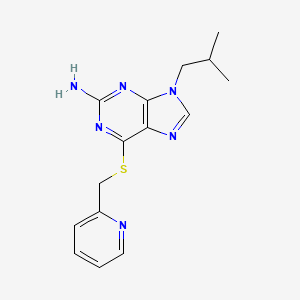
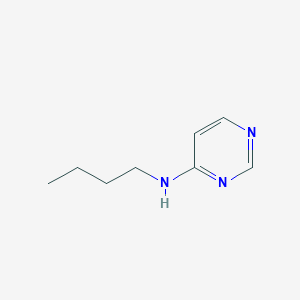
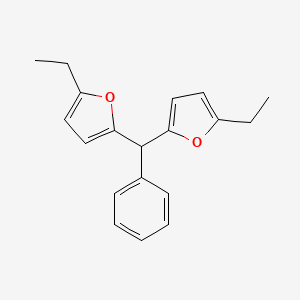
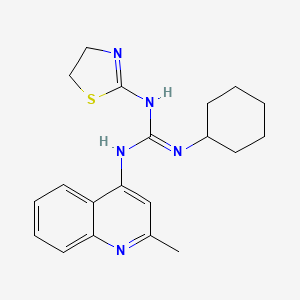
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)

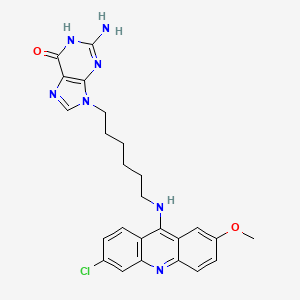
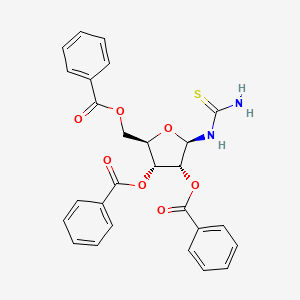

![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
